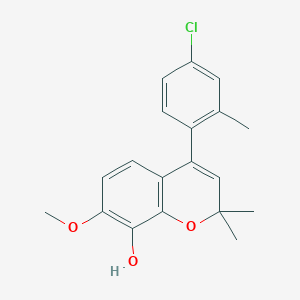
Neuroinflammatory-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuroinflammatory-IN-3 is a synthetic compound designed to modulate neuroinflammatory pathways. It has gained significant attention due to its potential therapeutic applications in treating various neurodegenerative and neuroinflammatory disorders. The compound is known for its ability to inhibit specific molecular targets involved in the inflammatory response within the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-3 involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The key intermediates are then functionalized using selective halogenation and alkylation reactions. The final product is obtained through purification processes such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: Neuroinflammatory-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Hydroxide ions, amine groups; often in polar solvents like water or alcohols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Neuroinflammatory-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study neuroinflammatory pathways and develop new synthetic methodologies.
Biology: Employed in cell culture and animal models to investigate the mechanisms of neuroinflammation and neurodegeneration.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers.
Mechanism of Action
Neuroinflammatory-IN-3 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound inhibits the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response. By preventing the assembly and activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby mitigating the inflammatory response and protecting neuronal cells from damage.
Comparison with Similar Compounds
Neuroinflammatory-IN-3 is unique in its high specificity and potency in inhibiting the NLRP3 inflammasome. Similar compounds include:
Neuroinflammatory-IN-1: Another NLRP3 inhibitor but with lower potency and specificity.
Neuroinflammatory-IN-2: Exhibits similar inhibitory effects but has a different chemical structure and pharmacokinetic profile.
Neuroinflammatory-IN-4: A newer compound with enhanced bioavailability but still under investigation for its long-term safety and efficacy.
In comparison, this compound stands out due to its balanced profile of high potency, specificity, and favorable pharmacokinetics, making it a promising candidate for further development and clinical applications.
Properties
Molecular Formula |
C19H19ClO3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenyl)-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3 |
InChI Key |
WNNARDJCOGHFDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















